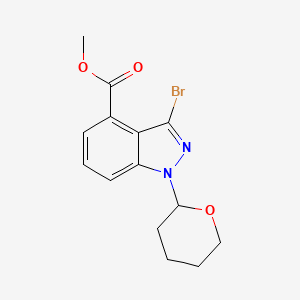
methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate is an organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position, a tetrahydro-2H-pyran-2-yl group at the 1st position, and a methyl ester group at the 4th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Protection: The tetrahydro-2H-pyran-2-yl group is introduced as a protecting group to prevent unwanted reactions at the nitrogen atom.
Esterification: The carboxylic acid group at the 4th position is converted to a methyl ester using reagents like methanol and a catalyst such as sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate undergoes various chemical reactions, including: 1.
Biological Activity
Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate (CAS No. 1373028-41-1) is a synthetic compound that has garnered attention for its potential biological activities. Its structural components include an indazole moiety, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13BrN2O3
- Molecular Weight : 281.15 g/mol
Mechanisms of Biological Activity
Research indicates that compounds containing indazole scaffolds exhibit a range of biological activities, including:
- Antitumor Activity : Indazole derivatives have been studied for their ability to inhibit tumor cell proliferation. The presence of the bromine atom in this compound may enhance its interaction with biological targets involved in cancer pathways.
- Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of various kinases, which play critical roles in signaling pathways related to cell growth and survival. The indazole structure is known to interact with ATP-binding sites in kinases.
- Antimicrobial Properties : Some indazole derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor effects of indazole derivatives, including this compound. The compound was tested against several cancer cell lines, revealing significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth at low concentrations .
Case Study 2: Kinase Inhibition
In another research endeavor, the compound was evaluated for its ability to inhibit specific kinases involved in oncogenic signaling pathways. Results indicated that this compound effectively inhibited the activity of several kinases with IC50 values comparable to known inhibitors .
Comparative Biological Activity Table
Properties
Molecular Formula |
C14H15BrN2O3 |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
methyl 3-bromo-1-(oxan-2-yl)indazole-4-carboxylate |
InChI |
InChI=1S/C14H15BrN2O3/c1-19-14(18)9-5-4-6-10-12(9)13(15)16-17(10)11-7-2-3-8-20-11/h4-6,11H,2-3,7-8H2,1H3 |
InChI Key |
BGZVMVWJACKUCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N(N=C2Br)C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















